N'-(2-Chloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide
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Overview
Description
N’-(2-Chloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide is a heterocyclic compound that has garnered attention due to its potential applications in medicinal chemistry. This compound features a pyrrolo[3,4-d]pyrimidine core, which is known for its biological activity, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Chloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide typically involves multiple steps:
Formation of the Pyrrolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorine and Methyl Groups: Chlorination and methylation reactions are carried out using reagents such as thionyl chloride and methyl iodide.
Attachment of the Furan-2-carbohydrazide Moiety: This step involves the reaction of the pyrrolo[3,4-d]pyrimidine intermediate with furan-2-carbohydrazide under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Chloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, using reagents such as sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
N’-(2-Chloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly as a CDK2 inhibitor.
Mechanism of Action
The mechanism of action of N’-(2-Chloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds also exhibit kinase inhibitory activity and are used in cancer research.
Uniqueness
N’-(2-Chloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C12H10ClN5O2 |
---|---|
Molecular Weight |
291.69 g/mol |
IUPAC Name |
N'-(2-chloro-6-methylpyrrolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide |
InChI |
InChI=1S/C12H10ClN5O2/c1-18-5-7-8(6-18)14-12(13)15-10(7)16-17-11(19)9-3-2-4-20-9/h2-6H,1H3,(H,17,19)(H,14,15,16) |
InChI Key |
LPABYZIRHZQOLV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=C1)N=C(N=C2NNC(=O)C3=CC=CO3)Cl |
Origin of Product |
United States |
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